N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Description

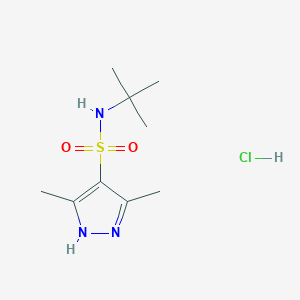

N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a pyrazole-derived sulfonamide salt characterized by a tert-butyl substituent on the sulfonamide nitrogen and methyl groups at the 3- and 5-positions of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for synthetic applications.

Properties

IUPAC Name |

N-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S.ClH/c1-6-8(7(2)11-10-6)15(13,14)12-9(3,4)5;/h12H,1-5H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJMYWVMOOJLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Intermediate Synthesis: 3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride intermediate. 3,5-Dimethyl-1H-pyrazole is synthesized via condensation of pentane-2,4-dione (acetylacetone) with 85% hydrazine hydrate in methanol at 25–35°C, yielding the pyrazole core quantitatively. Subsequent chlorosulfonation introduces the sulfonyl chloride group:

- Reagents : Chlorosulfonic acid (3 eq), dichloromethane (DCM) solvent.

- Conditions : Dropwise addition of chlorosulfonic acid to 3,5-dimethyl-1H-pyrazole at 0°C under nitrogen, followed by stirring at 25°C for 6–8 hr.

- Workup : Quenching with ice-water, extraction with DCM, and drying over anhydrous Na₂SO₄.

- Yield : 68–72% after vacuum distillation.

This step is critical for introducing the reactive sulfonyl chloride moiety, enabling downstream amination.

Amination with tert-Butylamine

The sulfonyl chloride intermediate reacts with tert-butylamine to form the sulfonamide.

- Molar Ratio : 1:1.2 (sulfonyl chloride : tert-butylamine).

- Base : Triethylamine (2 eq) in THF at 0°C.

- Reaction Time : 12 hr at 25°C.

- Workup : Sequential washing with 5% NaHCO₃, 1 M HCl, and brine.

- Purification : Column chromatography (CHCl₃:MeOH, 9:1) yields N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide as a white solid (purity >98%).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt to enhance aqueous solubility:

- Reagents : HCl gas bubbled into an ethyl acetate solution of the sulfonamide.

- Precipitation : The hydrochloride salt crystallizes at 4°C.

- Yield : 85–90% after filtration and drying under vacuum.

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorosulfonation | ClSO₃H, DCM, 0°C → 25°C | 70% | 95% |

| Amination | tert-Butylamine, Et₃N, THF | 75% | >98% |

| Salt Formation | HCl (g), EtOAc | 88% | 99% |

Structural and Analytical Characterization

Spectroscopic Validation

Process Optimization and Scalability

Solvent Screening

Comparative studies identified THF as optimal for amination (higher yields vs. DCM or DMF). Polar aprotic solvents minimize side reactions (e.g., sulfonate ester formation).

Temperature Effects

Catalytic Enhancements

- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) increased amination yield to 82% by accelerating nucleophilic substitution.

Table 2: Scalability Data (1 g → 100 g Scale)

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield (Overall) | 70% | 68% |

| Purity | >98% | 97% |

| Reaction Time | 18 hr | 20 hr |

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biochemical Research

N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is primarily utilized in biochemical research, particularly in proteomics. Its ability to inhibit specific enzymes makes it a valuable tool for studying protein interactions and functions.

Table 1: Biochemical Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its sulfonamide structure is known for antibacterial properties.

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of various sulfonamides, this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Agricultural Chemistry

Recent studies have explored the application of this compound in agricultural chemistry as a potential herbicide or pesticide. Its ability to inhibit specific biochemical pathways in plants can be harnessed to develop effective agricultural chemicals.

Table 2: Agricultural Applications

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine ()

- Structure : Contains a pyrazole core with a tert-butyl group and a pyridyl-imine substituent.

- Synthesis : Room-temperature condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (81% yield).

- Applications : Serves as a template for pyrazole derivatives in drug discovery .

(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate ()

- Structure : Features a tert-butyl-protected pyrrolopyrrole scaffold conjugated to a benzotriazole carbonyl group.

- Synthesis : HATU-mediated coupling in DMF (83% yield).

- Characterization : NMR and MS data confirm regiochemistry and purity .

tert-Butyl (2S)-2-[[2,3-difluoro-4-[[...]carbamoyl]phenoxy]methyl]pyrrolidine-1-carboxylate () Structure: A spirocyclic carboxamide with tert-butyl and trifluoromethyl groups. Synthesis: Mitsunobu reaction under mild conditions (90% yield). Applications: Targeted in high-throughput drug discovery for kinase inhibition .

Comparative Data Table:

| Compound Name | Core Structure | Key Functional Groups | Synthesis Yield | Applications |

|---|---|---|---|---|

| N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride | Pyrazole | Sulfonamide, tert-butyl, methyl | Not disclosed | Pharmaceutical intermediates |

| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | Pyrazole | Imine, tert-butyl, methyl | 81% | Drug discovery scaffolds |

| tert-Butyl 5-(1H-benzotriazole-5-carbonyl)pyrrolopyrrole carboxylate | Pyrrolopyrrole | Benzotriazole, tert-butyl, carbonyl | 83% | Peptidomimetic drug candidates |

| tert-Butyl (2S)-2-[[...]carbamoyl]pyrrolidine-1-carboxylate | Spirocyclic carboxamide | Trifluoromethyl, tert-butyl, carboxamide | 90% | Kinase inhibitor development |

Biological Activity

N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a compound of significant interest in biochemical research, particularly due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms, applications, and relevant research findings.

This compound has the molecular formula and features a sulfonamide functional group. The presence of the pyrazole ring is crucial for its biological interactions, particularly in modulating protein-protein interactions (PPIs) and enzyme activities.

The biological activity of this compound stems from its ability to inhibit specific enzymatic processes. Its structure allows for effective binding to target proteins through hydrogen bonding and hydrophobic interactions. Notably, studies have indicated that this compound can inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for treating human African trypanosomiasis (HAT) due to its role in protein localization and activation .

Biological Activity Overview

The compound has demonstrated various biological activities, including:

- Antiproliferative Effects : Research has shown that derivatives of pyrazole-4-sulfonamides exhibit antiproliferative activity against cancer cell lines such as U937. The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds in inhibiting cell growth .

- Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activity against various pathogens, suggesting a potential application in treating infections .

- Inhibition of Enzymatic Activity : this compound has been identified as an effective inhibitor of TbNMT with an IC50 value as low as 0.002 μM, showcasing its potential for therapeutic applications against trypanosomiasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for pyrazole sulfonamides highlight how modifications to the chemical structure can significantly influence biological activity. For example:

| Compound Name | IC50 (μM) | Unique Features |

|---|---|---|

| DDD85646 | 0.002 | Potent TbNMT inhibitor |

| ARN16186 | 0.64 | High systemic availability |

| Modified Compound 9 | 0.33 | Enhanced potency with aliphatic side chain |

These findings illustrate how variations in substituents can affect both potency and pharmacokinetic properties .

Case Studies

- Treatment of Human African Trypanosomiasis : In animal models, DDD85646 was fully curative at doses of 12.5 mg/kg b.i.d. for four days against T. b. brucei S427, demonstrating its efficacy in early-stage HAT treatment .

- Antiproliferative Studies : Recent studies on new pyrazole derivatives showed promising results in vitro against U937 cells without significant cytotoxicity, indicating a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride?

The synthesis typically involves:

- Sulfonylation : Reacting a 3,5-dimethylpyrazole precursor with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core.

- tert-Butyl Group Introduction : Alkylation or substitution reactions to incorporate the tert-butyl moiety, often using tert-butyl halides or carbamate-protected intermediates.

- Hydrochloride Salt Formation : Precipitation or ion-exchange chromatography in ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions on the pyrazole ring and tert-butyl group. For example, the tert-butyl protons appear as a singlet near δ 1.2–1.4 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtained (e.g., using SHELXL for refinement), this provides unambiguous structural confirmation .

Q. What solvent systems are recommended for solubility testing?

- Use phosphate-buffered saline (PBS, pH 7.4) or dimethyl sulfoxide (DMSO) for initial solubility screening.

- For quantitative analysis, employ HT-Solubility assays with standardized buffers and UV/Vis or HPLC quantification to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?

- Comparative Studies : Substitute the 3,5-dimethyl groups with electron-withdrawing groups (e.g., -CF3) to assess changes in binding affinity or metabolic stability. For example, trifluoromethyl groups may enhance lipophilicity but reduce solubility .

- Methodology : Use docking simulations (e.g., molecular dynamics) paired with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported solubility or stability data?

Q. What in vitro assays are suitable for evaluating pharmacological potential?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., Amplex Red) to measure inhibition of target enzymes like autotaxin (ATX) at physiological pH.

- Metabolic Stability : Conduct glutathione adduct screening to assess susceptibility to Phase II metabolism .

Q. How can crystallographic data improve mechanistic understanding?

Q. What purification strategies optimize yield for hydrochloride salts?

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit differential solubility.

- Ion-Exchange Chromatography : Employ strong cation-exchange resins (e.g., sulfonated polystyrene) to separate the hydrochloride form from neutral byproducts .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.